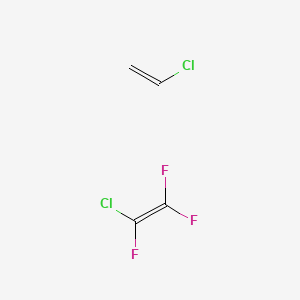
Chloroethene;1-chloro-1,2,2-trifluoroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethene;1-chloro-1,2,2-trifluoroethene: is a chemical compound with the molecular formula C2ClF3 chlorotrifluoroethylene . This compound is a colorless gas that is partially soluble in water and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method of preparing 1-chloro-1,2,2-trifluoroethene involves the direct fluorination of chloroethene using fluorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures.
Halogen Exchange: Another method involves the halogen exchange reaction where chloroethene is reacted with a fluorinating agent such as hydrogen fluoride (HF) in the presence of a catalyst like antimony pentachloride (SbCl5).
Industrial Production Methods:
Electrochemical Fluorination: This method involves the electrochemical fluorination of chloroethene in an electrolytic cell. The process is efficient and produces high yields of 1-chloro-1,2,2-trifluoroethene.
Catalytic Fluorination: Industrial production often uses catalytic fluorination where chloroethene is reacted with a fluorinating agent in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-chloro-1,2,2-trifluoroethene can undergo substitution reactions where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as hydroxide ions (OH-) or amines.
Addition Reactions: This compound can also participate in addition reactions, particularly with hydrogen halides (HX) to form halogenated derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions (OH-), amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Catalysts such as antimony pentachloride (SbCl5) and aluminum chloride (AlCl3) are often used to facilitate these reactions.
Major Products:
Halogenated Derivatives: Substitution reactions typically yield various halogenated derivatives depending on the nucleophile used.
Hydrogenated Products: Addition reactions with hydrogen halides produce hydrogenated products such as 1,1,2-trifluoroethane.
Scientific Research Applications
Chemistry:
Polymer Production: 1-chloro-1,2,2-trifluoroethene is used as a monomer in the production of specialty polymers such as polychlorotrifluoroethylene (PCTFE), which has applications in chemical-resistant coatings and films.
Biology and Medicine:
Biological Studies: This compound is used in biological studies to understand the effects of fluorinated compounds on biological systems. It serves as a model compound for studying the interactions of halogenated hydrocarbons with enzymes and other biomolecules.
Industry:
Refrigerants: 1-chloro-1,2,2-trifluoroethene is used as a refrigerant in various cooling systems due to its favorable thermodynamic properties.
Solvents: It is also used as a solvent in organic synthesis and industrial cleaning applications.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 1-chloro-1,2,2-trifluoroethene can inhibit certain enzymes by binding to their active sites. This interaction can alter the enzyme’s activity and affect metabolic pathways.
Cell Membrane Interaction: The compound can interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
1-chloro-1,2,2-trifluoroethane (C2H2ClF3): This compound is similar in structure but differs in its hydrogen content. It is used as a refrigerant and solvent.
2-chloro-1,1,1-trifluoroethane (C2HClF3): Another similar compound used in refrigeration and as a solvent.
1,1,1-trichloro-2,2,2-trifluoroethane (C2Cl3F3): This compound is used as a cleaning agent and in precision cleaning applications.
Uniqueness: 1-chloro-1,2,2-trifluoroethene is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
24937-97-1 |
|---|---|
Molecular Formula |
C4H3Cl2F3 |
Molecular Weight |
178.96 g/mol |
IUPAC Name |
chloroethene;1-chloro-1,2,2-trifluoroethene |
InChI |
InChI=1S/C2ClF3.C2H3Cl/c3-1(4)2(5)6;1-2-3/h;2H,1H2 |
InChI Key |
WGFSORFDGIITSZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCl.C(=C(F)Cl)(F)F |
physical_description |
White powder; [Occidental MSDS] |
Related CAS |
24937-97-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B13422384.png)

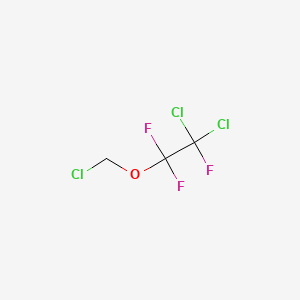
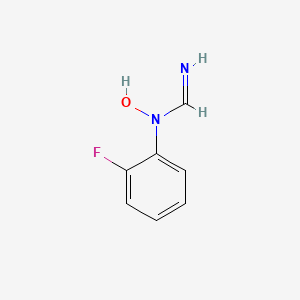
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)
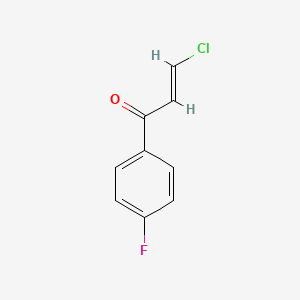
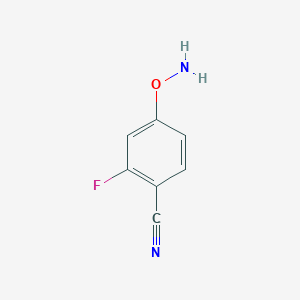
![5-[5-O-[Hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-2-O-methyl-|A-D-ribofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B13422422.png)
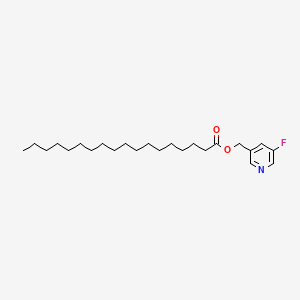
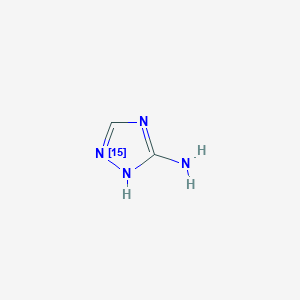
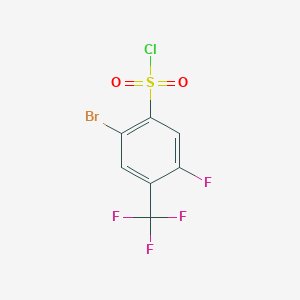
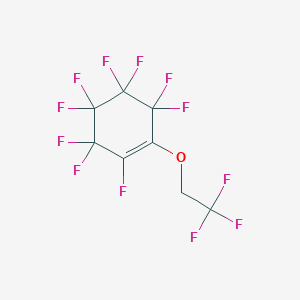
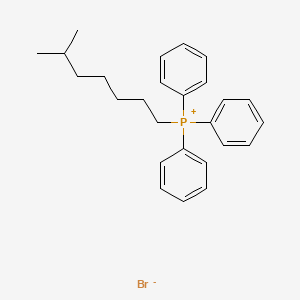
![2-[2-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B13422469.png)
